molecular formula C20H27NO3 B1531022 N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine CAS No. 1040693-16-0

N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine

Cat. No.: B1531022
CAS No.: 1040693-16-0
M. Wt: 329.4 g/mol
InChI Key: MDOJSQUFHGXKRW-UHFFFAOYSA-N
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Description

“N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine” is a chemical compound with the molecular formula C20H27NO3 and a molecular weight of 329.44 . It is used for proteomics research .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, we know that it has a molecular weight of 329.44 . Other properties like melting point, boiling point, and density aren’t provided in the available data.

Scientific Research Applications

Synthesis and Characterization

One significant area of research involving N-[4-(2-Methoxyethoxy)phenyl]-N-[2-(2-methylphenoxy)butyl]amine and similar compounds focuses on their synthesis and characterization. For instance, the Schiff base compound 2-methoxy-4-((4-methoxyphenilimino)methyl) phenol was synthesized through a stirrer method using vanillin and panisidine, resulting in a yield of 95%. This compound exhibited antioxidant activity with an EC50 value of 10.46 ppm, indicating its potential in scientific applications related to oxidative stress management (Kusumaningrum et al., 2021).

Catalysis and Polymerization

Research has also explored the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide, highlighting the role of this compound derivatives in catalysis. These complexes facilitated the production of low molecular weight polycarbonate with narrow dispersities, suggesting the potential for creating sustainable polymers with specific mechanical properties (Devaine-Pressing et al., 2015).

Corrosion Inhibition

Amine derivative compounds, including those structurally related to this compound, have been investigated for their corrosion inhibition capabilities on mild steel in acidic media. These studies utilized electrochemical measurements and surface analysis to demonstrate the formation of protective films on metal surfaces, significantly enhancing the material's resistance to corrosion (Boughoues et al., 2020).

Thermal Stabilization

Derivatives of this compound have been evaluated for their efficacy in thermal stabilization of materials such as low-density polyethylene (LDPE). These compounds were compared to traditional antioxidants and were found to exhibit superior performance in enhancing the thermal stability of LDPE, indicating their potential application in extending the lifespan and durability of polymeric materials (Jipa et al., 2004).

Antioxidant Properties

The antioxidant properties of compounds related to this compound have been a subject of interest, particularly in the context of food safety and preservation. Studies involving 2-t-butyl-4-methoxyphenol (BHA) and 2,6-di-t-butyl-4-methylphenol (BHT), which share structural similarities with the compound , have explored their ability to inhibit oxidative degradation, highlighting the potential of these compounds in enhancing the stability and shelf life of food products (Valoti et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. As it is used for proteomics research , it might interact with proteins or other biological molecules, but the exact mechanism would depend on the specific context of the research.

Properties

IUPAC Name

4-(2-methoxyethoxy)-N-[2-(2-methylphenoxy)butyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-4-18(24-20-8-6-5-7-16(20)2)15-21-17-9-11-19(12-10-17)23-14-13-22-3/h5-12,18,21H,4,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOJSQUFHGXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=C(C=C1)OCCOC)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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